molecular formula C17H16N2OS B2584465 (2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone CAS No. 16302-91-3

(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone

Cat. No. B2584465
CAS RN: 16302-91-3
M. Wt: 296.39
InChI Key: YALALOSTRQNGHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone, also known as BSI-201, is a small molecule inhibitor that has recently gained attention in scientific research due to its potential anti-cancer properties. In

Scientific Research Applications

Metal Ion Complexation and Recovery

The compound’s acylhydrazine moiety (1,2-diacylhydrazine) has been studied for its ability to complex with metal ions, particularly Cu(II) . In alkaline solutions, it forms complexes such as (CuOH)₂L and CuL . Additionally, it can be used for afterpurification of solutions with low Cu(II) content through pneumatic flotation .

X-ray Diffraction Studies

Researchers have explored the crystal structure of 1-benzoyl-2-(N-acetyl-N-phenylamino)ethylene , a derivative of our compound. X-ray diffraction studies provide valuable insights into molecular arrangements and intermolecular interactions .

properties

IUPAC Name

(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-16(15-9-5-2-6-10-15)19-12-11-18-17(19)21-13-14-7-3-1-4-8-14/h1-10H,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALALOSTRQNGHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone

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